

Ro 14-9578 vs other quinolone antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ro 14-9578

CAS No.: 100891-41-6

Cat. No.: S541578

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Profile of Ro 14-9578

Ro 14-9578 is a **tricyclic quinolone analog** developed as a synthetic antibacterial agent [1] [2]. Its core mechanism of action involves inhibiting the bacterial enzymes **DNA gyrase and topoisomerase IV**, which are essential for bacterial DNA replication [2]. This mechanism is consistent with other quinolone antibiotics, though its tricyclic structure is a key distinguishing feature.

The basic chemical properties of **Ro 14-9578** are summarized below:

Property	Specification
CAS Number	100891-41-6 [1]
Molecular Formula	C ₁₆ H ₁₃ NO ₅ [1]
Molecular Weight	299.28 g/mol [1]
Chemical Class	Tricyclic Quinolone [1] [2]
Mechanism of Action	DNA gyrase and topoisomerase IV inhibition [2]

Comparative Analysis with Other Quinolones

The table below provides a high-level comparison based on chemical structure, spectrum of activity, and available data. A direct, quantitative comparison of minimum inhibitory concentrations (MICs) against a common panel of bacteria was not located in the search results.

Feature	Ro 14-9578	Classic Quinolone (Nalidixic Acid)	Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure	Tricyclic [2]	Monocyclic [2]	Bicyclic with fluorine atom at C-6 [3] [4]
Primary Enzyme Target	DNA Gyrase [2]	DNA Gyrase [2]	DNA Gyrase & Topoisomerase IV [3]
Spectrum of Activity	<i>E. coli</i> , <i>S. aureus</i> [2]	Primarily Gram-negative bacteria [3]	Broad-spectrum (Gram-negative & Gram-positive) [3]
Key Experimental Finding	Active despite non-bicyclic structure [2]	Pioneer compound, narrow spectrum [3] [4]	Potent broad-spectrum activity; intracellular accumulation [5]

Key Experimental Data and Protocols

A pivotal 1987 study directly investigated the mechanism of action of **Ro 14-9578**. The experimental methodology and key findings are summarized below:

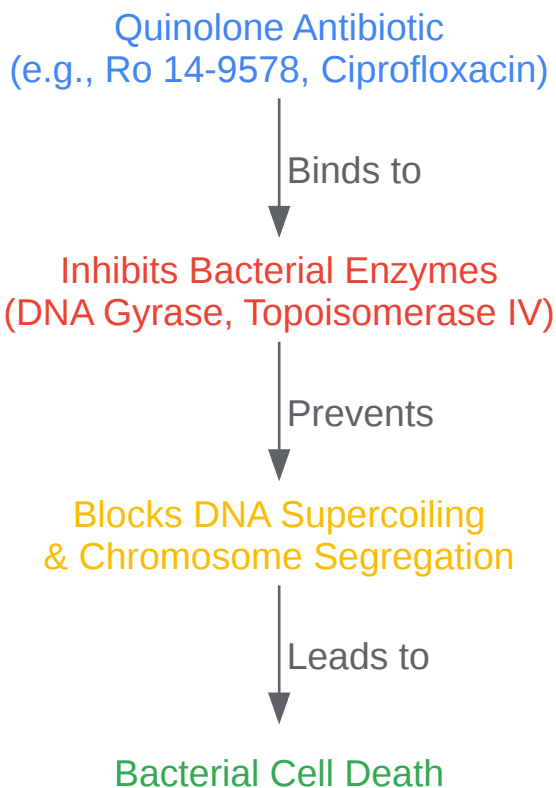
- **Objective:** To determine if a bicyclic quinolone nucleus is essential for antibacterial activity and gyrase inhibition [2].
- **Bacterial Strains Used:** *Escherichia coli* and *Staphylococcus aureus* [2].
- **Methodology:**
 - **Antibacterial Assay:** Determination of Minimum Inhibitory Concentrations (MICs).
 - **Cell Morphology:** Examination of drug-induced changes in bacterial cells.
 - **DNA Synthesis:** Measurement of the inhibition of replicative DNA biosynthesis.
 - **Enzyme Assay:** Direct measurement of the inhibition of gyrase-catalyzed DNA supercoiling in a cell-free system [2].
- **Key Finding:** **Ro 14-9578**, despite its tricyclic structure, showed antibacterial activity and effects on DNA gyrase that were comparable to the control compounds, nalidixic acid and oxolinic acid. This demonstrated that a **bicyclic core is not an absolute requirement for gyrase inhibition** [2].

Research Context for Quinolones

To fully understand the significance of **Ro 14-9578**, it is helpful to consider the broader context of quinolone research.

- **Structural Activity Relationship (SAR):** Conventional quinolone drugs feature a 4-oxo-1,4-dihydroquinoline core. Modifications at positions N-1, C-6, C-7, and C-8 are known to profoundly influence their potency, spectrum, and pharmacokinetics [4]. **Ro 14-9578** is significant as it challenges the traditional SAR by demonstrating that the classic bicyclic ring system can be altered.
- **Intracellular Activity:** For newer fluoroquinolones, research shows that their efficacy is not solely dependent on MIC. Their ability to accumulate within macrophages (e.g., moxifloxacin accumulates ~13 times) is crucial for treating intracellular pathogens like *Listeria* and *Staphylococcus*, though their potency can be reduced in the intracellular environment [5].

The following diagram illustrates the shared pathway of bacterial DNA replication inhibition, which is relevant to **Ro 14-9578** and all other quinolone antibiotics.



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